(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid

Catalog No.
S14005798
CAS No.
M.F
C8H10BNO4
M. Wt
194.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic ...

Product Name

(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid

IUPAC Name

(6-methoxycarbonyl-5-methylpyridin-3-yl)boronic acid

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

InChI

InChI=1S/C8H10BNO4/c1-5-3-6(9(12)13)4-10-7(5)8(11)14-2/h3-4,12-13H,1-2H3

InChI Key

XLFJNBMENHGVSC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C(=O)OC)C)(O)O

(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid is an organic compound characterized by its boronic acid functional group attached to a pyridine ring that includes a methoxycarbonyl substituent. This compound features a pyridine ring with a methyl group at the 5-position and a methoxycarbonyl group at the 6-position, making it a valuable building block in organic synthesis and medicinal chemistry. The presence of the boronic acid moiety allows for participation in various

Involving (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid include:

  • Suzuki Coupling Reactions: This compound can react with aryl halides in the presence of palladium catalysts to form biaryl compounds, which are important in pharmaceuticals and materials science.
  • Boronic Acid Reactions: As a boronic acid, it can undergo reactions with diols to form stable boronate esters, which are useful in carbohydrate chemistry.
  • Nucleophilic Substitution: The boron atom can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid exhibits notable biological activities, particularly as a potential therapeutic agent. Its structure allows for interactions with biological targets, including enzymes and receptors. Studies have shown that compounds containing pyridine and boronic acid functionalities often demonstrate:

  • Antitumor Activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

Computer-aided prediction tools have been employed to assess the biological activity spectra of such compounds, indicating their potential therapeutic applications .

The synthesis of (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid typically involves several steps:

  • Formation of the Pyridine Ring: Starting materials such as acetylacetone can be reacted with appropriate reagents to form the pyridine structure.
  • Introduction of Boron: Boronic acid functionality can be introduced via the reaction of the pyridine derivative with boron reagents such as trimethyl borate.
  • Functionalization: The methoxycarbonyl group can be added through esterification reactions using methoxycarbonyl chloride or similar reagents.

(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid has several applications across different fields:

  • Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and metabolic disorders.
  • Material Science: Its ability to form stable linkages makes it useful in creating polymers and other materials with specific properties.
  • Organic Synthesis: Utilized in the construction of complex organic molecules through cross-coupling reactions.

Studies on (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid often focus on its interactions with biological macromolecules. Techniques such as:

  • Molecular Docking: Used to predict how this compound binds to target proteins or enzymes.
  • In Vitro Assays: Conducted to evaluate its efficacy against specific biological targets, providing insights into its potential therapeutic roles.

These studies help in understanding its mechanism of action and optimizing its structure for enhanced activity.

Several compounds share structural similarities with (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid, each exhibiting unique properties and activities. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Methylpyridin-3-boronic acidMethyl group at position 2Known for its role in Suzuki coupling reactions
4-Methoxypyridine-3-boronic acidMethoxy group at position 4Exhibits different reactivity patterns due to substitution
5-Bromo-2-pyridineboronic acidBromine substituent on pyridine ringIncreased electrophilicity enhances reactivity
3-Pyridylboronic acidSimple pyridyl structureUtilized extensively in drug discovery

These compounds highlight the versatility of boronic acids in organic synthesis while showcasing how slight modifications can lead to significant differences in chemical behavior and biological activity.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

195.0702880 g/mol

Monoisotopic Mass

195.0702880 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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